GNE-9605

LRRK2 CYP inhibition CYP induction

GNE-9605 is a brain-penetrant LRRK2 inhibitor with 2.0 nM Ki, 90% oral bioavailability, and clean CYP profile, resolving the DMPK liabilities of earlier analogs. Its CSF-to-plasma ratio of 1.1 and selective kinome profile make it the superior tool for CNS target engagement and Parkinson's disease preclinical studies, free from confounding off-target toxicity.

Molecular Formula C17H20ClF4N7O
Molecular Weight 449.8 g/mol
Cat. No. B15603541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-9605
Molecular FormulaC17H20ClF4N7O
Molecular Weight449.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27)/t11-,13-/m0/s1
InChIKeyPUXPEQJKNAWNQA-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-9605: A Brain-Penetrant, Highly Selective LRRK2 Inhibitor for Parkinson's Disease Preclinical Research


GNE-9605 is a synthetic small-molecule aminopyrazole that acts as a potent, orally bioavailable, and brain-penetrant inhibitor of leucine-rich repeat kinase 2 (LRRK2), a genetically validated target for disease-modifying Parkinson's disease therapy [1]. It was discovered through structure-guided optimization of the solvent-exposed region of the ATP-binding site, yielding a compound with a LRRK2 biochemical Ki of 2.0 nM and cellular IC50 of 18.7 nM [1]. Unlike many earlier-generation LRRK2 inhibitors, GNE-9605 exhibits a clean cytochrome P450 (CYP) inhibition and induction profile, high oral bioavailability (90% in rat), and robust brain exposure across species (cynomolgus monkey CSF-to-unbound-plasma ratio of 1.1), making it a preferred tool compound for preclinical efficacy and safety studies where CNS target engagement is required [1].

Why LRRK2 Inhibitors Are Not Interchangeable: The Case for GNE-9605 Over Close Analogs


LRRK2 inhibitors sharing an aminopyrazole scaffold can exhibit profoundly different drug metabolism and pharmacokinetic (DMPK) liabilities despite similar potency. Structural modifications in the solvent-exposed region of the ATP-binding site—such as the introduction of a chloropyrazole and a piperidine-N-oxetyl moiety in GNE-9605—dramatically alter CYP inhibition, CYP induction, efflux transporter recognition, and oral bioavailability [1]. For example, the closely related analog GNE-0877, while more potent in vivo (unbound brain IC50 of 3 nM vs. 20 nM), carries significant CYP1A2 reversible inhibition (IC50 = 0.7 μM) and acts as a pan-inducer of CYP3A4, 1A2, and 2B6, precluding its use in studies requiring unconfounded toxicological interpretation or co-administration paradigms [1]. The quantitative evidence below demonstrates that GNE-9605 resolves these liabilities while retaining sufficient CNS exposure and kinase selectivity to serve as a differentiated research tool.

GNE-9605 Differentiation Evidence: Head-to-Head Quantitative Data vs. GNE-0877, Lead Compound 2, and In-Class LRRK2 Inhibitors


Clean CYP Inhibition and Induction Profile: GNE-9605 vs. GNE-0877

GNE-9605 exhibits no reversible or time-dependent inhibition of major CYP isoforms, nor induction of CYP3A4, 1A2, or 2B6, in contrast to its close analog GNE-0877 [1]. GNE-0877 is a reversible CYP1A2 inhibitor (IC50 = 0.7 μM) and a pan-inducer of CYP enzymes in human hepatocytes [1]. This difference stems from the installation of polarity distal to the pyrazole ring in GNE-9605, which attenuates CYP induction observed with other aminopyrazole inhibitors [1]. Additionally, GNE-9605 showed no trapping adducts (<0.2%) in human liver microsomes with potassium cyanide and no glutathione or methoxyamine adducts, indicating low reactive metabolite potential [1].

LRRK2 CYP inhibition CYP induction drug-drug interaction hepatocyte stability

Superior Kinase Selectivity: 1/178 Kinases Hit vs. 4/188 for GNE-0877

When profiled at 0.1 μM (50-fold over LRRK2 Ki) against a 178-membered Invitrogen kinase panel, GNE-9605 inhibited only one kinase greater than 50%: TAK1-TAB1 at 54% [1]. Under comparable conditions (0.1 μM, 145-fold over LRRK2 Ki), the close analog GNE-0877 inhibited four kinases >50%: Aurora B (51%), RSK2 (52%), RSK4 (62%), and RSK3 (68%) [1]. Thus, GNE-9605 demonstrates a narrower off-target kinase profile than GNE-0877 despite being tested at a higher multiple of its Ki, indicating superior selectivity that reduces the risk of confounding biological effects in target-validation studies.

LRRK2 kinase selectivity off-target profiling TAK1-TAB1 inhibitor selectivity

Oral Bioavailability: 90% in Rat vs. 5% for Lead Compound 2

GNE-9605 achieved an oral bioavailability of 90% in rat pharmacokinetic studies, a marked improvement over the program's lead aminopyrazole 2, which showed only 5% oral bioavailability in cynomolgus monkey [1]. The poor bioavailability of lead compound 2 was attributed to high intestinal metabolism via glucuronidation of its tertiary alcohol moiety [1]. GNE-9605 was engineered to eliminate this metabolic liability through replacement of the alcohol with a chloropyrazole and incorporation of a piperidine-N-oxetyl group, resulting in a total plasma clearance of 26 mL min⁻¹ kg⁻¹ in rat and robust oral exposure [1].

LRRK2 oral bioavailability rat pharmacokinetics drug metabolism glucuronidation

Brain Penetration and CNS Target Engagement: In Vivo Unbound Brain IC50 of 20 nM vs. Non-Brain-Penetrant LRRK2 Inhibitors

GNE-9605 demonstrates robust brain penetration in both rodent and higher species, with unbound brain-to-plasma and CSF-to-unbound plasma AUC ratios of 0.5–1.0 in rats and a cynomolgus monkey CSF-to-unbound-plasma ratio (CSF/Pu) of 1.1 [1]. In BAC transgenic mice expressing human LRRK2 G2019S, GNE-9605 achieved concentration-dependent inhibition of LRRK2 Ser1292 autophosphorylation in hippocampus with an in vivo unbound brain IC50 of 20 nM [1]. This contrasts with structurally distinct first-generation inhibitors such as LRRK2-IN-1, CZC-25146, and CZC-54252, which lack brain penetration and are therefore unsuitable for CNS disease models [2].

LRRK2 brain penetration CNS target engagement CSF/Pu ratio Parkinson's disease

Low Efflux Transporter Recognition: MDCK-MDR1 ER = 0.80 and BCRP ER = 0.90

GNE-9605 exhibits low efflux ratios in MDCK-MDR1 (ER = 0.80) and MDCK-BCRP (ER = 0.90) cell monolayers, indicating that it is not a substrate for the two major blood-brain barrier efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) [1]. This is a notable improvement over the program's lead compound 2, which suffered from higher efflux and contributed to its suboptimal brain-to-plasma ratio (Bu/Pu = 0.37) [1]. The low efflux ratios of GNE-9605 are predictive of passive CNS penetration and correlate with the observed in vivo brain exposure, providing a mechanistic basis for its favorable brain penetration profile that many structurally related aminopyrazoles fail to achieve.

LRRK2 efflux ratio MDR1 BCRP blood-brain barrier CNS penetration

High-Impact Research and Procurement Scenarios for GNE-9605 Based on Quantitative Differentiation Evidence


Chronic In Vivo Parkinson's Disease Efficacy Studies Requiring Oral Dosing in Rodents

GNE-9605's 90% oral bioavailability and 26 mL min⁻¹ kg⁻¹ total plasma clearance in rat [1] enable chronic oral dosing paradigms without the stress and variability of ip or iv administration. Its clean CYP profile (no reversible/TDI CYP inhibition, no CYP3A4/1A2/2B6 induction [1]) ensures that any observed efficacy or toxicity is attributable to LRRK2 inhibition rather than drug-drug interactions with co-administered agents. Researchers procuring GNE-9605 for long-term preclinical PD models benefit from simplified dosing logistics and reduced confounding pharmacological variables relative to GNE-0877, which carries CYP induction liability [1].

CNS Target Engagement and Pharmacodynamic Biomarker Studies in Genetic PD Models

The demonstrated brain penetration of GNE-9605—CSF/Pu = 1.1 in cynomolgus monkey and unbound brain/plasma AUC ratio of 0.5–1.0 in rat [1]—combined with its low MDCK-MDR1 (ER = 0.80) and BCRP (ER = 0.90) efflux ratios [1], establishes it as a validated tool for CNS target engagement studies. Its in vivo unbound brain IC50 of 20 nM for LRRK2 pSer1292 inhibition in hLRRK2 G2019S transgenic mouse hippocampus [1] provides a quantitative benchmark for dose selection in PD-relevant genetic models, where non-brain-penetrant alternatives such as LRRK2-IN-1 are ineffective [2].

Selectivity-Dependent Cellular Pathway Deconvolution and Off-Target Risk Assessment

With only 1 off-target kinase hit (TAK1-TAB1, 54% inhibition) at 0.1 μM across a 178-kinase panel [1], GNE-9605 offers superior selectivity compared to GNE-0877 (4 off-target hits including RSK and Aurora kinase family members [1]). This narrower polypharmacology profile is critical for studies aiming to isolate LRRK2-specific signaling pathways—e.g., autophagy, mitochondrial quality control, or vesicular trafficking—where confounding effects from RSK or Aurora kinase inhibition could lead to erroneous mechanistic conclusions. Investigators requiring unambiguous genotype-to-phenotype linkage should prioritize GNE-9605 over GNE-0877 for cellular and in vitro experiments.

Safety and Toxicology Studies Requiring Minimal Metabolic Liability and Reactive Metabolite Risk

GNE-9605's absence of CYP inhibition and induction, combined with its negative trapping assay results (<0.2% cyanide adducts, no glutathione or methoxyamine adducts [1]), positions it as a low-risk candidate for preclinical toxicology evaluations. This metabolic stability profile directly contrasts with lead compound 2, whose extensive glucuronidation and poor oral bioavailability (5% [1]) rendered it unsuitable for development. For contract research organizations and pharmaceutical procurement teams evaluating LRRK2 inhibitors for safety assessment panels, GNE-9605 offers a defined, reproducible DMPK profile that minimizes the risk of metabolite-driven toxicity confounders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-9605

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.